molecular formula C13H14N2O B1269750 4-Benzyloxyphenylhydrazine CAS No. 51145-58-5

4-Benzyloxyphenylhydrazine

Cat. No.: B1269750
CAS No.: 51145-58-5
M. Wt: 214.26 g/mol
InChI Key: UFZKWTITXBRSPK-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylhydrazine is an organic compound with the molecular formula C13H14N2O. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is often used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

4-Benzyloxyphenylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Benzyloxyphenylhydrazine is harmful if inhaled or swallowed. It may cause respiratory irritation and is harmful in contact with skin. It causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Benzyloxyphenylhydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays . The compound is known to interact with enzymes such as oxidoreductases, which facilitate the reduction of hydrazones to hydrazines . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, the compound has been observed to modulate the activity of transcription factors such as NF-kB and p53, which play crucial roles in cell survival and apoptosis . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity . For example, it has been shown to inhibit the activity of certain oxidoreductases, thereby affecting redox reactions within the cell . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cell death . It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to redox reactions and hydrazone formation . The compound interacts with enzymes such as oxidoreductases, which catalyze the reduction of hydrazones to hydrazines . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes and influencing metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can affect organelle function and cellular metabolism . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxyphenylhydrazine typically involves the reduction of 4-benzyloxyaniline hydrochloride. The process begins with the diazotization of 4-benzyloxyaniline hydrochloride using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is then reduced using tin(II) chloride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyphenylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine
  • 4-Ethoxyphenylhydrazine
  • 4-Phenylhydrazine

Comparison: 4-Benzyloxyphenylhydrazine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties compared to other phenylhydrazine derivatives. This group enhances its reactivity and allows for specific interactions in chemical and biochemical reactions. The benzyloxy group also influences the compound’s solubility and stability, making it suitable for various applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

(4-phenylmethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZKWTITXBRSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295601
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51145-58-5
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51145-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-benzyloxyphenylhydrazine hydrochloride (Intermediate C) (25.0 g) and 1.0 equiv of sodium methoxide in methanol (110 ml) was refluxed for 30 min. The reaction was cooled and the precipitate was collected by vacuum filtration. The crude material was washed with water, and ether and dried under vacuum to give 14.2 g of the desired product, m.p. 101-103° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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